Methyl 6-O-tritylhexopyranoside
Overview
Description
Methyl 6-O-tritylhexopyranoside is a chemical compound with the molecular formula C26H28O6 It is a derivative of oxane, featuring a trityloxymethyl group and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-O-tritylhexopyranoside typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method includes the use of trityl chloride to protect the hydroxyl groups, followed by methoxylation and subsequent deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar protection-deprotection strategies on a larger scale. The use of automated synthesis equipment and optimized reaction conditions would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-O-tritylhexopyranoside can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy and trityloxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various alcohol derivatives.
Scientific Research Applications
Methyl 6-O-tritylhexopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving carbohydrate chemistry and glycosylation processes.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Methyl 6-O-tritylhexopyranoside involves its interaction with specific molecular targets. The trityloxymethyl group can act as a protective group, allowing selective reactions at other sites on the molecule. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-methyl-oxane-3,4,5-triol: Similar structure but with a methyl group instead of a trityloxymethyl group.
2-Methoxy-6-(1,2,3-trihydroxypropyl)oxane-3,4,5-triol: Features a trihydroxypropyl group instead of a trityloxymethyl group.
Uniqueness
Methyl 6-O-tritylhexopyranoside is unique due to the presence of the trityloxymethyl group, which provides steric hindrance and protection to the molecule. This allows for selective reactions and functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAMNJUPQNEGOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287470 | |
Record name | Methyl 6-O-tritylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18311-26-7 | |
Record name | NSC170178 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 6-O-tritylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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